1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-butyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H17N3O2/c1-4-5-6-16-12-11(9(3)15-16)10(13(17)18)7-8(2)14-12/h7H,4-6H2,1-3H3,(H,17,18) |
InChI Key |
AODUWGPXTQJPHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the assembly of the pyrazolopyridine core. One common method is the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions . Another approach involves the use of multicomponent reactions, where phenylhydrazine, aldehydes, and other reagents are combined to form the desired pyrazolopyridine structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazolopyridines .
Scientific Research Applications
1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Trends :
PPARα Agonism
The target compound and its analogs demonstrate PPARα activation, a mechanism critical for managing dyslipidemia. Comparative efficacy
Insights :
β-Lactamase Inhibition
Pyrazolo[3,4-b]pyridine-4-carboxylic acids also inhibit OXA-48 β-lactamase, a carbapenemase enzyme. Activity correlates with C6 substituents:
Mechanistic Note: Cyclopropyl and thienyl groups at C6 enhance enzyme binding via van der Waals interactions and π-stacking, respectively .
Biological Activity
1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. This compound has garnered attention for its diverse biological activities, including potential antimicrobial, antifungal, anticancer properties, and its role as a peroxisome proliferator-activated receptor (PPAR) agonist.
Structural Overview
The compound features a unique pyrazolo[3,4-b]pyridine core structure characterized by a fused ring system that includes both pyrazole and pyridine moieties. Its molecular formula is C13H17N3O2 with a molecular weight of approximately 247.29 g/mol. The structure contributes to its chemical reactivity and biological activity profile.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C13H17N3O2 |
| Molecular Weight | 247.29 g/mol |
| SMILES | CC1=CC(=C2C(=NN(C2=N1)C(C)(C)C)C)C(=O)O |
| InChI | InChI=1S/C13H17N3O2/c1-7-6-9(12(17)18)10-8(2)15-16(11(10)14-7)13(3,4)5/h6H,1-5H3,(H,17,18) |
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Various studies have demonstrated its effectiveness against a range of pathogens. For instance:
- Antibacterial Activity : The compound showed promising results against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : It has been effective against common fungal strains such as Candida spp.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. A study examined its effects on human cancer cell lines and found:
- Cell Proliferation Inhibition : Significant inhibition of proliferation was observed in various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers.
PPAR Agonistic Activity
Notably, this compound acts as an agonist for the human peroxisome proliferator-activated receptor alpha (hPPARα). Structure-activity relationship (SAR) studies have indicated that the steric bulkiness of substituents on the pyrazolo[3,4-b]pyridine ring critically influences this activity. For example:
- Agonistic Effects : Compounds similar to 1-butyl-3,6-dimethyl have been shown to effectively reduce plasma triglyceride levels in animal models comparable to fenofibrate.
The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes.
- Receptor Modulation : The compound's interaction with PPARs suggests it could modulate lipid metabolism and inflammatory responses.
Case Studies
Several case studies have highlighted the biological potential of this compound:
- Study on Anticancer Activity : A recent study demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibited significant anticancer effects in vitro and in vivo models.
- Research on Metabolic Disorders : Investigations into the metabolic effects of this compound revealed its potential in managing conditions related to oxidative stress and inflammation.
Q & A
Q. What are the standard synthetic routes for 1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?
The compound is typically synthesized via ester hydrolysis of its ethyl or methyl ester precursor. For example, ethyl 1-tert-butyl-3,6-dimethyl-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative. Key characterization methods include H NMR (e.g., δ 7.4 ppm for aromatic protons, alkyl substituents at δ 1.7–2.6 ppm) and LC-MS (observed [M+H] at m/z 248.2) . Modifications to the alkyl chain (e.g., replacing tert-butyl with n-butyl) can be achieved by altering the starting alkyl halide or alcohol in the esterification step.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- H NMR : Identifies substituent patterns (e.g., methyl groups at δ 2.5–2.6 ppm, aromatic protons at δ 7.4 ppm) .
- LC-MS : Confirms molecular weight ([M+H] ion) and purity.
- High-Resolution Mass Spectrometry (HRMS) : Validates exact mass (e.g., CHNO has a molecular weight of 233.27 g/mol) .
- HPLC : Assesses purity (>95% by UV detection at 254 nm) .
Advanced Research Questions
Q. How can structural modifications enhance antimalarial activity while addressing ABCI3 transporter-mediated resistance?
Resistance in Plasmodium falciparum is linked to the ABCI3 transporter. To overcome this:
- Substituent Optimization : Introduce electron-withdrawing groups (e.g., halogens) at the 3- or 6-position to improve target binding .
- Prodrug Strategies : Mask the carboxylic acid as an ester or amide to enhance membrane permeability .
- In Vitro Resistance Studies : Use transgenic parasites overexpressing ABCI3 to evaluate compound retention and efficacy .
Q. What computational approaches predict interactions with biological targets like PPARα or kinases?
- Molecular Docking : Models binding to PPARα’s ligand-binding domain (e.g., using PyMol or AutoDock). The carboxylic acid group often coordinates with Arg280 and Tyr314 residues .
- Molecular Dynamics (MD) Simulations : Assess stability of the compound-receptor complex over 100-ns trajectories .
- QSAR Studies : Correlate substituent electronic properties (e.g., Hammett constants) with PPARα activation potency .
Q. How can contradictory reports on biological efficacy be resolved?
- Purity Verification : Re-analyze batches via HPLC and HRMS to rule out impurities (>95% purity required) .
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for PPARα) and controls (e.g., fenofibrate) .
- Metabolite Screening : Identify active/inactive metabolites via LC-MS/MS in hepatocyte models .
Q. What in vivo models evaluate pharmacokinetics and efficacy for dyslipidemia or antimalarial applications?
- High-Fructose-Fed Rats : Monitor plasma triglycerides and cholesterol after 14-day oral dosing (e.g., 10 mg/kg/day). Compound 3 (a PPARα activator) reduced triglycerides comparably to fenofibrate .
- Murine Malaria Models : Assess parasitemia reduction in P. berghei-infected mice via intraperitoneal administration .
Q. How do substituents influence physicochemical properties like solubility and logP?
- Alkyl Chains : Longer chains (e.g., n-butyl vs. methyl) increase logP (lipophilicity) but reduce aqueous solubility.
- Carboxylic Acid : Ionizes at physiological pH, enhancing solubility (e.g., predicted logD ~1.5 at pH 7.4) .
- Collision Cross-Section (CCS) : Predicted CCS values (143–156 Ų via ion mobility) correlate with pharmacokinetic behavior .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Conditions
| Intermediate | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ethyl 1-tert-butyl-3,6-dimethyl ester | NaOH (aq.), reflux, 12 h | 78 | |
| Methyl 1-ethyl-3,6-dimethyl ester | HSO, MeOH, 80°C | 85 |
Q. Table 2. Biological Activity Data
| Assay Type | IC/EC (nM) | Target | Reference |
|---|---|---|---|
| PPARα Transactivation | 15 ± 2 (vs. fenofibrate 250) | HepG2 cells | |
| P. falciparum Growth Inhibition | 8.3 ± 1.1 | 3D7 strain |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
